5-(Azetidine-1-sulfonyl)-2-chlorobenzoic acid
Overview
Description
5-(Azetidine-1-sulfonyl)-2-chlorobenzoic acid is an organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidine-1-sulfonyl)-2-chlorobenzoic acid typically involves the reaction of azetidine-1-sulfonyl chloride with 2-chlorobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Azetidine-1-sulfonyl)-2-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoic acid moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other organic halides or triflates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
5-(Azetidine-1-sulfonyl)-2-chlorobenzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: Its unique functional groups make it suitable for the development of advanced materials with specific properties, such as conductivity or reactivity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.
Mechanism of Action
The mechanism of action of 5-(Azetidine-1-sulfonyl)-2-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the azetidine ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: This compound shares the azetidine-1-sulfonyl group but differs in the aromatic moiety, which is a phenyl ring instead of a chlorobenzoic acid.
3-(Azetidine-1-sulfonyl)-2-chloropyridine: Similar to 5-(Azetidine-1-sulfonyl)-2-chlorobenzoic acid, this compound has a chloropyridine moiety instead of a chlorobenzoic acid.
Uniqueness
Properties
IUPAC Name |
5-(azetidin-1-ylsulfonyl)-2-chlorobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4S/c11-9-3-2-7(6-8(9)10(13)14)17(15,16)12-4-1-5-12/h2-3,6H,1,4-5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNFRVXFWWBLJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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